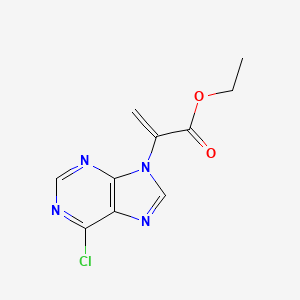
Ethyl 2-(6-chloro-9H-purin-9-YL)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(6-chloro-9H-purin-9-yl)acrylate is a chemical compound with the molecular formula C9H9ClN4O2 It is a derivative of purine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-chloro-9H-purin-9-yl)acrylate typically involves the reaction of 6-chloropurine with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(6-chloro-9H-purin-9-yl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the purine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Addition Reactions: The acrylate group can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Ethyl 2-(6-chloro-9H-purin-9-yl)acrylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Biology: The compound can be used in studies related to DNA and RNA interactions due to its purine structure.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-(6-chloro-9H-purin-9-yl)acrylate is primarily related to its ability to interact with biological molecules, such as nucleic acids and proteins. The purine ring can form hydrogen bonds and π-π interactions with DNA and RNA bases, potentially affecting their structure and function. Additionally, the acrylate group can undergo Michael addition reactions with nucleophiles, leading to covalent modifications of biomolecules.
Comparaison Avec Des Composés Similaires
Ethyl 2-(6-chloro-9H-purin-9-yl)acrylate can be compared with other similar compounds, such as:
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate: This compound has an additional chlorine atom, which can influence its reactivity and biological activity.
Ethyl (6-chloro-9H-purin-9-yl)acetate:
The uniqueness of this compound lies in its combination of the purine ring and the acrylate group, providing a versatile scaffold for various chemical modifications and applications.
Propriétés
Formule moléculaire |
C10H9ClN4O2 |
|---|---|
Poids moléculaire |
252.66 g/mol |
Nom IUPAC |
ethyl 2-(6-chloropurin-9-yl)prop-2-enoate |
InChI |
InChI=1S/C10H9ClN4O2/c1-3-17-10(16)6(2)15-5-14-7-8(11)12-4-13-9(7)15/h4-5H,2-3H2,1H3 |
Clé InChI |
GGFRQBIDXYSZRD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C)N1C=NC2=C1N=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Dibenzylamino)-phenyl-methyl]benzamide](/img/structure/B14011042.png)
![Dimethyl2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B14011043.png)
![[3-Methoxy-4-(4-methylphenoxy)phenyl]methanol](/img/structure/B14011045.png)
![7-[(4-bromophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14011048.png)
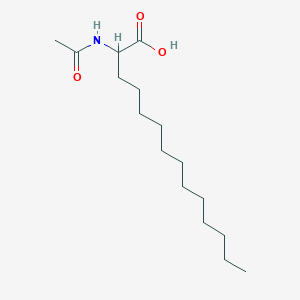
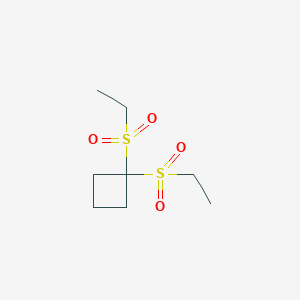

![2-Chloro-1-methylbicyclo[2.2.1]heptane](/img/structure/B14011079.png)
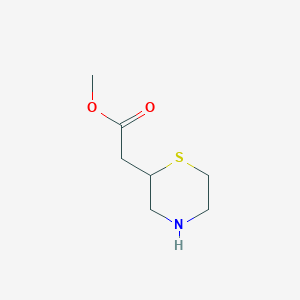
![ethyl 7a-methoxy-2-methyl-6-oxo-3,7-dihydro-2H-furo[2,3-b]pyridine-3a-carboxylate](/img/structure/B14011088.png)
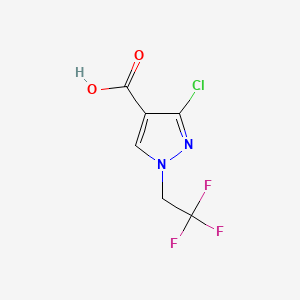
![7H-Furo[3,2-g][1]benzopyran-4-sulfonyl chloride, 9-methoxy-7-oxo-](/img/structure/B14011099.png)


